molecular formula C19H10N2O2 B164762 1-Nitro-6-azabenzo(a)pyrene CAS No. 138835-35-5

1-Nitro-6-azabenzo(a)pyrene

Cat. No. B164762
M. Wt: 298.3 g/mol
InChI Key: KMFFXLGXJLRRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-6-azabenzo(a)pyrene, also known as 1-N-6-ABA, is a synthetic compound that belongs to the class of nitroaromatic compounds. It is a potent mutagen and carcinogen that has been extensively studied in the field of toxicology and environmental science. 1-N-6-ABA is primarily used as a research tool to investigate the mechanisms of mutagenesis and carcinogenesis.

Mechanism Of Action

1-Nitro-6-azabenzo(a)pyrene is a potent mutagen and carcinogen that acts by forming DNA adducts. The compound reacts with DNA to form covalent bonds, leading to mutations and chromosomal aberrations. The formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene is believed to be the primary mechanism by which it induces carcinogenesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Nitro-6-azabenzo(a)pyrene are primarily related to its mutagenic and carcinogenic properties. The compound has been shown to induce DNA damage and mutations in various cell types. It is also known to cause oxidative stress and inflammation, which can contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Nitro-6-azabenzo(a)pyrene in lab experiments is its potent mutagenic and carcinogenic properties. This makes it an ideal tool for studying the mechanisms of mutagenesis and carcinogenesis. However, the compound is highly toxic and must be handled with care. It is also relatively expensive and may not be readily available in some research settings.

Future Directions

There are several future directions for research involving 1-Nitro-6-azabenzo(a)pyrene. One area of interest is the development of new methods for detecting DNA adducts formed by the compound. Another area of research is the investigation of the effects of 1-Nitro-6-azabenzo(a)pyrene on different cell types and tissues. Additionally, there is a need for further studies to determine the long-term effects of exposure to the compound on human health. Finally, the development of new compounds that can inhibit the mutagenic and carcinogenic effects of 1-Nitro-6-azabenzo(a)pyrene may have important implications for cancer prevention and treatment.
Conclusion
In conclusion, 1-Nitro-6-azabenzo(a)pyrene is a synthetic compound that is widely used as a research tool in the field of toxicology and environmental science. The compound is a potent mutagen and carcinogen that acts by forming DNA adducts. While 1-Nitro-6-azabenzo(a)pyrene has several advantages for lab experiments, it is also highly toxic and must be handled with care. There are several future directions for research involving 1-Nitro-6-azabenzo(a)pyrene, including the development of new methods for detecting DNA adducts and the investigation of the long-term effects of exposure to the compound on human health.

Synthesis Methods

The synthesis of 1-Nitro-6-azabenzo(a)pyrene involves the reaction of 1-aminopyrene with nitric acid in the presence of sulfuric acid. The compound can also be synthesized by the reaction of 1-nitropyrene with 6-aminobenz[a]pyrene in the presence of a catalyst.

Scientific Research Applications

1-Nitro-6-azabenzo(a)pyrene is widely used as a research tool in the field of toxicology and environmental science. It is used to investigate the mechanisms of mutagenesis and carcinogenesis. The compound is also used to study the effects of environmental pollutants on human health.

properties

CAS RN

138835-35-5

Product Name

1-Nitro-6-azabenzo(a)pyrene

Molecular Formula

C19H10N2O2

Molecular Weight

298.3 g/mol

IUPAC Name

15-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene

InChI

InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-9-16-19-13(7-8-14(17)18(11)19)12-3-1-2-4-15(12)20-16/h1-10H

InChI Key

KMFFXLGXJLRRPO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3

Other CAS RN

138835-35-5

synonyms

1-nitro-6-azabenzo(a)pyrene
1-nitro-azaBaP

Origin of Product

United States

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